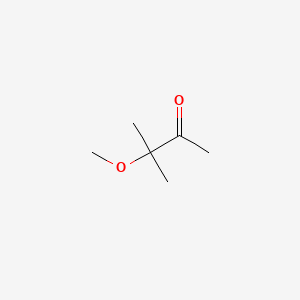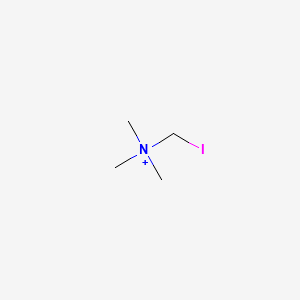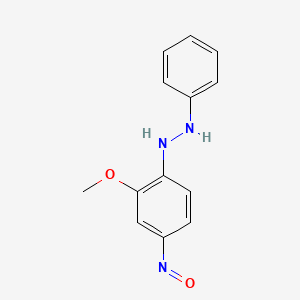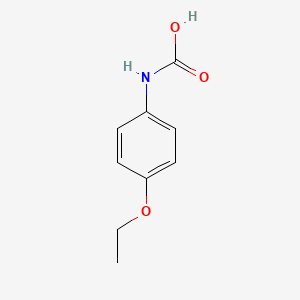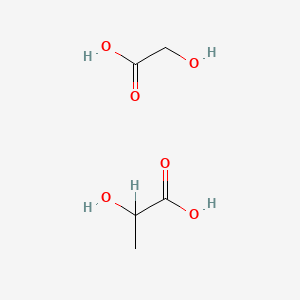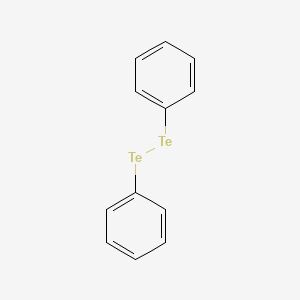
Diphenyl ditelluride
描述
Synthesis Analysis
The synthesis of diphenyl ditelluride involves various methods, including the reductive cleavage of the Te—Te bond in diphenyl ditelluride by the Sm/CrCl3 system, leading to the formation of telluroesters and unsymmetrical phenyltellurides under mild and neutral conditions (Liu & Zhang, 2010). Another approach includes a copper salt-catalyzed synthesis from arylboronic acids, offering a straightforward method to obtain unsymmetrical diaryl selenides and tellurides (Wang, Wang, & Huang, 2005).
Molecular Structure Analysis
Diphenyl ditelluride exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon–chalcogen bonds. A detailed structural analysis using computational methods has provided insights into how structural changes affect its electronic structure, particularly the 125Te chemical shift (Bortoli et al., 2019).
Chemical Reactions and Properties
Diphenyl ditelluride acts as an unconventional reducing agent in various reactions, including the reductive hydrazo-sulfonylative difunctionalization cascade of alkynyl cyclohexadienones, showcasing its utility in organic synthesis (Halder et al., 2023). It also participates in oxygen-induced transmetallation reactions with organoboranes, facilitating an alternative method for hydrotelluration of olefins (Abe et al., 1990).
Physical Properties Analysis
The physical properties of diphenyl ditelluride, such as solubility in organic solvents, are crucial for its application in various chemical reactions. Its solid state and good solubility profile make it a versatile reagent in organic synthesis (Halder et al., 2023).
Chemical Properties Analysis
Diphenyl ditelluride's chemical properties enable its involvement in diverse chemical reactions, including its role as a reducing agent and in transmetallation processes. Its reactivity towards various substrates underlines its importance in synthetic chemistry and the development of organotellurium compounds (Abe et al., 1990; Halder et al., 2023).
科学研究应用
1. Computational and Theoretical Chemistry
- Summary of the application : Diphenyl ditelluride is used in computational and theoretical chemistry for structural analysis . It’s of interest due to its strict analogy to diphenyl diselenide, which is largely exploited in catalysis and green chemistry .
- Methods of application : A computational approach combining classical molecular dynamics and relativistic density functional theory methods is used for detailed structural analysis .
- Results or outcomes : The study aims to establish how structural changes affect the electronic structure of diphenyl ditelluride, particularly the 125Te chemical shift .
2. Organic Synthesis
- Summary of the application : Diphenyl ditelluride is used as a source of the PhTe unit in organic synthesis . It’s also used in the assay of organolithium and Grignard reagents .
- Results or outcomes : The outcomes depend on the specific reaction or process. In general, the use of diphenyl ditelluride can facilitate certain reactions or processes in organic synthesis .
3. Medicinal Chemistry
- Summary of the application : The use of organotellurides in medicinal chemistry is gaining importance, despite the fact that tellurium has no recognized biological role and its toxicity must be cautiously pondered .
- Results or outcomes : The outcomes depend on the specific reaction or process. In general, the use of organotellurides can facilitate certain reactions or processes in medicinal chemistry .
4. Development of Fluorescent Materials
- Summary of the application : Diphenyl ditelluride is used in the synthesis of noble metal-based Silver-Telluride 2D organometallic Nanofibers with enhanced aggregation-induced emission (AIE) .
- Methods of application : The specific method involves the use of diphenyl ditelluride in the synthesis of these nanofibers .
- Results or outcomes : The research provides valuable insights for developing new fluorescent materials with potential applications in various fields .
5. Redox-Modulating and Antiproliferative Properties
- Summary of the application : Diphenyl ditelluride (DPDT), an organic tellurium derivative, has shown antioxidant, antigenotoxic, antimutagenic, and anticancer properties . The antioxidant and prooxidant properties of DPDT are complex and depend on experimental conditions .
- Results or outcomes : The outcomes depend on the specific reaction or process. In general, the use of DPDT can facilitate certain reactions or processes in this field .
6. Polymerization Reagents
- Summary of the application : Diphenyl ditelluride is used in the synthesis of polymer/macromolecule reagents. It’s used in controlled radical polymerization .
- Methods of application : The specific method involves the use of diphenyl ditelluride in the synthesis of these reagents .
- Results or outcomes : The research provides valuable insights for developing new polymer/macromolecule reagents with potential applications in various fields .
7. Catalyst for Redox Reactions
- Summary of the application : Diphenyl ditelluride is used as a catalyst for redox reactions .
- Methods of application : The specific method involves the use of diphenyl ditelluride as a catalyst in redox reactions .
- Results or outcomes : The outcomes depend on the specific reaction or process. In general, the use of diphenyl ditelluride can facilitate certain redox reactions .
8. Assay of Organolithium and Grignard Reagents
- Summary of the application : Diphenyl ditelluride is used in the assay of organolithium and Grignard reagents .
- Methods of application : The specific method involves the use of diphenyl ditelluride in the assay of these reagents .
- Results or outcomes : The outcomes depend on the specific reaction or process. In general, the use of diphenyl ditelluride can facilitate the assay of organolithium and Grignard reagents .
安全和危害
未来方向
The interest in diphenyl ditelluride is related to its strict analogy to diphenyl diselenide, whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry . Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance .
属性
IUPAC Name |
(phenylditellanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFOXMNTSYGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Te2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043916 | |
| Record name | Diphenylditellane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl ditelluride | |
CAS RN |
32294-60-3 | |
| Record name | Diphenyl ditelluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32294-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylditelluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032294603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl ditelluride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylditellane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



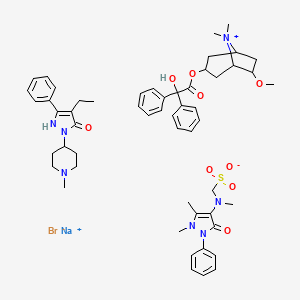
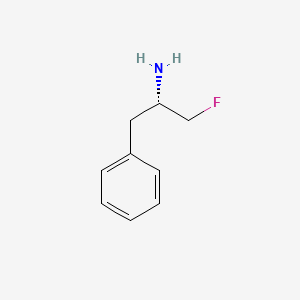
![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)
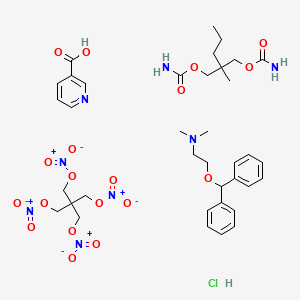
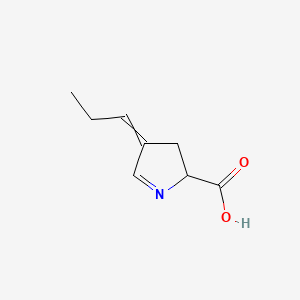
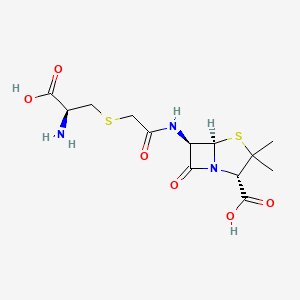
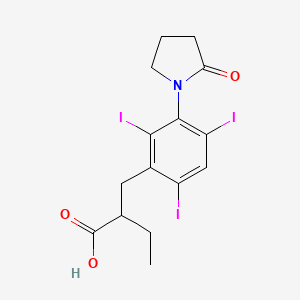
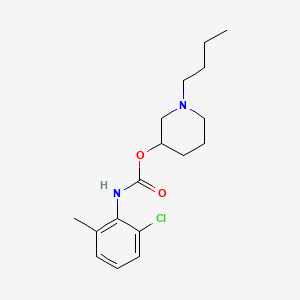
![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)
